Licoagrochalcone D
Overview
Description
Licoagrochalcone D is a naturally occurring chalcone, a type of flavonoid found in various plants. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . This compound, in particular, has been isolated from the roots of Glycyrrhiza glabra (licorice) and has shown promising potential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chalcones, including Licoagrochalcone D, typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction yields the chalcone as the primary product, which can be further purified through recrystallization.
Industrial Production Methods
Industrial production of chalcones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Licoagrochalcone D undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system in chalcones can yield dihydrochalcones.
Substitution: Chalcones can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Mechanism of Action
Licoagrochalcone D exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparison with Similar Compounds
Licoagrochalcone D is unique among chalcones due to its specific biological activities and molecular structure. Similar compounds include:
Licochalcone A: Another chalcone from Glycyrrhiza glabra with potent anti-inflammatory and anticancer properties.
Licochalcone B: Known for its antimicrobial and antioxidant activities.
Licochalcone C: Exhibits significant anti-inflammatory and antioxidant effects.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2,24)19-12-16-18(26-19)11-7-14(20(16)25-3)6-10-17(23)13-4-8-15(22)9-5-13/h4-11,19,22,24H,12H2,1-3H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHMNBODOXQLQ-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2OC)/C=C/C(=O)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325144-69-2 | |
Record name | Licoagrochalcone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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